molecular formula C15H12Br2N2O4 B10758726 N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide

Cat. No.: B10758726
M. Wt: 444.07 g/mol
InChI Key: BMGXNERTVNWBJG-WSVATBPTSA-N
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Description

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide is an organic compound that belongs to the class of benzoic acids and derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide typically involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 4-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, which is involved in the biosynthesis of fatty acids in bacteria like Helicobacter pylori . This inhibition disrupts essential biological pathways, leading to the compound’s antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dibromo-dihydroxyphenyl group and methoxybenzamide moiety make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C15H12Br2N2O4

Molecular Weight

444.07 g/mol

IUPAC Name

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C15H12Br2N2O4/c1-23-10-4-2-8(3-5-10)15(22)19-18-7-9-6-11(16)14(21)12(17)13(9)20/h2-7,20-21H,1H3,(H,19,22)/b18-7-

InChI Key

BMGXNERTVNWBJG-WSVATBPTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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